molecular formula C16H14O5 B1194858 Moracin A CAS No. 67259-17-0

Moracin A

Cat. No. B1194858
CAS RN: 67259-17-0
M. Wt: 286.28 g/mol
InChI Key: DCCBMAKQGXCAQH-UHFFFAOYSA-N
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Description

Moracin A is a natural product that has been isolated from different plants such as Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia . It is a type of 2-phenyl-benzofuran compound . Studies have shown that Moracin A may have various advantageous physiological effects such as anticancer, anti-inflammatory, anticholinesterase, and particularly antioxidant activities .


Synthesis Analysis

The synthesis of Moracin compounds involves a short approach involving the three-step synthesis of Moracin C and a divergent method to obtain various analogs from one starting material . The reaction mixture is typically dissolved with ether, filtered with Celite® 545, concentrated in vacuo, extracted with ether, washed with brine, dried over MgSO4, and purified by silica gel flash column chromatography .


Molecular Structure Analysis

Moracin A has a molecular formula of C16H14O5 . The moracin structures are based on a benzofuran heterocycle, in which the hydroxyl group mostly presents at C3, C5, and C6’ positions .


Chemical Reactions Analysis

The radical scavenging of a typical moracin (Moracin M, MM) against HO˙ and HOO˙ radicals was evaluated by thermodynamic and kinetic calculations in the gas phase as well as in water and pentyl ethanoate solvents . It was found that the overall rate constants for the HO˙ radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1 .

Scientific Research Applications

  • Airway Inflammation Treatment : Moracin M, a derivative of Moracin A, has shown effectiveness in treating airway inflammation. It inhibits interleukin-6 production and downregulates IL-6 expression by interrupting the c-Jun N-terminal kinase (JNK)/c-Jun pathway. Additionally, it has been effective in treating lipopolysaccharide (LPS)-induced lung inflammation and acute lung injury in mice, showing potential for treating lung inflammatory disorders (Lee et al., 2016).

  • Antioxidant and Anti-inflammatory Properties : Moracin derivatives, including Moracin A, are known for their broad scope of biological activities, such as anticancer, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties (Naik et al., 2015).

  • Potential Alzheimer's Disease Treatment : Moracin derivatives have shown potential in treating Alzheimer's disease. Specifically, they have been found to inhibit BACE1 and cholinesterase, possess antioxidant activity, and inhibit the formation of advanced glycation end-products (AGEs), which are significant in the context of Alzheimer's (Seong et al., 2018).

  • Antimicrobial Activity : Moracin derivatives have demonstrated antimicrobial activity against various bacterial and fungal species, supporting their potential use in treating infectious diseases (Kuete et al., 2009).

  • Cancer Prevention and Treatment : Moracin has shown protective influences against skin cancer, inhibiting tumor promotion and inflammatory responses, which suggests its potential use in cancer prevention and treatment (Khyade et al., 2013).

  • Phosphodiesterase-4 Inhibitor : Moracin M has been identified as a natural phosphodiesterase-4 (PDE4) inhibitor, suggesting its potential application in treating diseases like asthma (Chen et al., 2012).

  • Osteoarthritis Treatment : Moracin has shown a chondroprotective effect in osteoarthritis models, reducing inflammation and degradation in cartilage, which could make it a potential therapeutic agent for osteoarthritis (Zhou et al., 2020).

  • Radical Scavenging Activity : Moracins, including Moracin A, have shown effective radical scavenging activities, important for managing oxidative stress-related diseases (Vo & Hoa, 2020).

Future Directions

Further studies are needed to systematically study the bioactivities of Moracin A . Kinetic analysis (i.e., calculating rate constants for the radical scavenging) is a more accurate way to predict activity and the effects of solvents, particularly the physiological environments . These results could shed light on the putative biosynthetic pathway of moracins, providing a basis for further investigation in functional characterization and transcriptional regulation of Moracin biosynthesis .

properties

IUPAC Name

5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCBMAKQGXCAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217585
Record name 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moracin A

CAS RN

67259-17-0
Record name 5-(4,6-Dimethoxy-2-benzofuranyl)-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67259-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067259170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
R Naik, DS Harmalkar, X Xu, K Jang, K Lee - European journal of medicinal …, 2015 - Elsevier
… This paper focuses on the moracin family (moracin A to Z). Morus, a genus of flowering plants in the family Moraceae, comprises 10–16 species of deciduous trees commonly known as …
Number of citations: 232 www.sciencedirect.com
M Takasugi, S Nagao, T Masamune, A Shirata… - 1978 - pascal-francis.inist.fr
STRUCTURE OF MORACIN A AND B, NEW PHYTOALEXINS FROM DISEASED MULBERRY. … STRUCTURE OF MORACIN A AND B, NEW PHYTOALEXINS FROM …
Number of citations: 81 pascal-francis.inist.fr
S Zhou, J Shi, H Wen, W Xie, X Han, H Li - Food & function, 2020 - pubs.rsc.org
Osteoarthritis (OA) is a common joint disease characterized by cartilage degeneration and inflammation. Although moracin is known to play a role in anti-inflammation and anti-oxidation …
Number of citations: 17 pubs.rsc.org
GDWF Kapche, CD Fozing, JH Donfack, GW Fotso… - Phytochemistry, 2009 - Elsevier
Five prenylated arylbenzofurans, moracins Q–U, were isolated from Morus mesozygia (Moraceae). Their structures were elucidated on the basis of spectroscopic evidence. Along with …
Number of citations: 83 www.sciencedirect.com
K Takahashi, A Shirata - JARQ., 1982 - jircas.go.jp
… skeleton, a rare example in natural products, and named moracin A-zo,u) (Fig. 1-2). These … -back of mulberry, was completely inhibited by moracin A at 14 ppm. PA of shoot cortex was …
Number of citations: 7 www.jircas.go.jp
JM BURKE, R STEVENSON - Journal of chemical research …, 1985 - pascal-francis.inist.fr
… Synthesis of moracin A and B … Synthesis of moracin A and B …
Number of citations: 3 pascal-francis.inist.fr
R MURAKAMI, A SHIRATA, H YASUI… - The Journal of …, 1998 - jstage.jst.go.jp
植物 は病 原菌 の侵入 を受 け るとファイ トア レキ シン (PA) と い う抗 菌活性 を もつ物 質 を生産 して抵抗す る といわ れ て い る. ク ワの PA に つ い て は 白 田 (1978, 1981) に よって研究 され …
Number of citations: 0 www.jstage.jst.go.jp
SH Seong, MT Ha, BS Min, HA Jung, JS Choi - Life sciences, 2018 - Elsevier
… Many moracin derivatives (moracin A to Z) have been described together with their biological activities, including anti-inflammatory [14], anti-cancer [15], anti-microbial [16], anti-…
Number of citations: 30 www.sciencedirect.com
M Takasugi, S Nagao, S Ueno, T Masamune… - Chemistry …, 1978 - journal.csj.jp
Two antifungal compounds, moracin C and D, have been isolated from fungus-infected cortex and phloem tissues of mulberry shoots and their structures have been determined to be …
Number of citations: 70 www.journal.csj.jp
H Boulebd - Free Radical Research, 2020 - Taylor & Francis
Moracin T is a natural product isolated from Morus mesozygia (Moraceae), which acts as potent antioxidant agent. In this study, density functional theory-based computational methods …
Number of citations: 39 www.tandfonline.com

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